N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide
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Overview
Description
N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The furan ring is then introduced through a coupling reaction with a chlorophenyl derivative. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Furanone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring may mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide can be compared with other compounds that contain similar functional groups:
N-(2-butyltetrazol-5-yl)-5-phenylfuran-2-carboxamide: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
N-(2-butyltetrazol-5-yl)-5-(3-methylphenyl)furan-2-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
N-(2-butyltetrazol-5-yl)-5-(3-fluorophenyl)furan-2-carboxamide: The presence of a fluorine atom may enhance its stability and bioavailability.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16ClN5O2 |
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Molecular Weight |
345.78 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-3-9-22-20-16(19-21-22)18-15(23)14-8-7-13(24-14)11-5-4-6-12(17)10-11/h4-8,10H,2-3,9H2,1H3,(H,18,20,23) |
InChI Key |
XELOWJGIMDYSFV-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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